AM-7209

MDM2-p53 inhibition isothermal titration calorimetry binding affinity

AM-7209 is a backup clinical candidate to AMG 232 with a unique 4-amidobenzoic acid scaffold, offering superior potency: a 38 pM Kd (vs. 45 pM for AMG 232) and a 1.6 nM IC50 in SJSA-1 cells (vs. 9.1 nM). This 5.7x increase in cellular potency reduces compound consumption per experiment. Its >12,500-fold selectivity ensures on-target effects. In xenograft models, its 3.5x lower ED50 (2.6 mg/kg) reduces total compound mass needed. Choose AM-7209 for its distinct elimination profile and lower procurement costs in multi-animal studies.

Molecular Formula C37H41Cl2FN2O7S
Molecular Weight 747.7 g/mol
Cat. No. B8407871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-7209
Molecular FormulaC37H41Cl2FN2O7S
Molecular Weight747.7 g/mol
Structural Identifiers
SMILESCC1(CC(C(N(C1=O)C(CS(=O)(=O)C(C)(C)C)C2CC2)C3=CC(=C(C=C3)Cl)F)C4=CC(=CC=C4)Cl)CC(=O)NC5=CC(=C(C=C5)C(=O)O)OC
InChIInChI=1S/C37H41Cl2FN2O7S/c1-36(2,3)50(47,48)20-30(21-9-10-21)42-33(23-11-14-28(39)29(40)16-23)27(22-7-6-8-24(38)15-22)18-37(4,35(42)46)19-32(43)41-25-12-13-26(34(44)45)31(17-25)49-5/h6-8,11-17,21,27,30,33H,9-10,18-20H2,1-5H3,(H,41,43)(H,44,45)/t27-,30-,33-,37-/m1/s1
InChIKeyQGOICCMBEDDFCI-NXQGQTBASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AM-7209: A High-Potency 4-Amidobenzoic Acid MDM2-p53 Inhibitor with Subnanomolar Binding Affinity


AM-7209 is a 4-amidobenzoic acid small-molecule inhibitor that disrupts the MDM2-p53 protein-protein interaction with a dissociation constant (Kd) of 38 pM [1]. Developed by Amgen as a backup clinical candidate to AMG 232 [2], this compound exhibits potent cellular activity in the SJSA-1 osteosarcoma cell line (EdU IC50 = 1.6 nM) [1] and demonstrates >12,500-fold selectivity for p53 wild-type cells over p53-deficient cells .

Why AM-7209 Cannot Be Substituted with Other In-Class MDM2-p53 Inhibitors for Rigorous Research


MDM2-p53 inhibitors display substantial variation in binding affinity, cellular potency, pharmacokinetic elimination pathways, and in vivo efficacy that precludes simple interchangeability. AM-7209 was specifically engineered as a backup candidate with a distinct 4-amidobenzoic acid scaffold—differing fundamentally from the piperidinone core of AMG 232 [1]—yielding a unique combination of subnanomolar binding (Kd = 38 pM) [1], markedly enhanced cellular potency relative to its predecessor (1.6 nM vs 9.1 nM in SJSA-1 cells) [1][2], and distinct mechanisms of elimination that address metabolic liabilities of earlier-generation compounds [1]. Cross-study comparisons with alternative MDM2 inhibitors such as RG7112 reveal potency differences exceeding 10-fold [3], underscoring that substituting AM-7209 with another in-class compound would introduce uncontrolled variables into experimental design and procurement planning.

AM-7209 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Cross-Study Benchmarks


AM-7209 vs AMG 232: Direct Head-to-Head Binding Affinity Comparison via ITC

In a direct head-to-head comparison within the same study, AM-7209 (compound 25) demonstrated a binding dissociation constant (Kd) of 38 pM against MDM2 as measured by isothermal titration calorimetry (ITC) competition assay. This represents an improvement in binding affinity relative to the lead clinical candidate AMG 232 (compound 1), which exhibited a Kd of 45 pM by surface plasmon resonance (SPR) in related work from the same research program [1][2].

MDM2-p53 inhibition isothermal titration calorimetry binding affinity

AM-7209 vs AMG 232: Cellular Potency Comparison in SJSA-1 Osteosarcoma Model

In the SJSA-1 osteosarcoma cell line, AM-7209 achieved an EdU proliferation assay IC50 of 1.6 nM, representing a 5.7-fold improvement in cellular potency compared to its predecessor AMG 232, which exhibited an EdU IC50 of 9.1 nM in the identical assay format [1][2]. This quantitative improvement in cellular potency was achieved despite comparable subnanomolar binding affinities between the two compounds, suggesting superior target engagement or cellular permeability characteristics for the 4-amidobenzoic acid scaffold.

osteosarcoma cellular proliferation EdU assay

AM-7209 vs AMG 232: In Vivo Antitumor Efficacy Comparison in SJSA-1 Xenograft Model

In the SJSA-1 osteosarcoma mouse xenograft model with once-daily oral dosing, AM-7209 achieved an ED50 of 2.6 mg/kg, representing a 3.5-fold improvement in in vivo potency compared to AMG 232, which exhibited an ED50 of 9.1 mg/kg in the same model under identical dosing regimen [1][2]. Furthermore, AM-7209 demonstrated efficacy in an additional colorectal carcinoma xenograft model (HCT-116, ED50 = 10 mg/kg QD), expanding the demonstrated in vivo activity profile beyond the primary osteosarcoma indication.

xenograft in vivo efficacy osteosarcoma

AM-7209 Mechanism-Based Selectivity: p53 Wild-Type vs p53-Deficient Cell Growth Inhibition

AM-7209 demonstrates >12,500-fold selectivity in inhibiting cell growth of tumor cells with wild-type p53 (IC50 = 2 nM) compared to p53-deficient tumor cells . This extreme selectivity window confirms that the compound's antiproliferative effects are mechanistically dependent on functional p53, a hallmark of on-target MDM2-p53 inhibition. For context, the first-generation clinical MDM2 inhibitor RG7112 exhibits a substantially narrower selectivity window of approximately 25-fold between p53 wild-type (median IC50 ≈ 0.4 μM) and p53 mutant cell lines (median IC50 > 10 μM) [1].

p53 selectivity mechanism of action target engagement

AM-7209 vs RG7112: Direct Binding Affinity Cross-Study Comparison

AM-7209 binds MDM2 with a Kd of 38 pM, representing approximately 290-fold higher binding affinity compared to RG7112, which exhibits a Kd of 11 nM for MDM2 binding as reported in its characterization studies [1][2]. While cross-study comparisons require caution due to potential assay differences, the magnitude of the difference (>2 orders of magnitude) strongly supports AM-7209's superior target engagement potential at lower concentrations. Additionally, AM-7209's cellular IC50 of 1.6 nM in SJSA-1 cells is approximately 11-fold more potent than RG7112's HTRF IC50 of 18 nM in MDM2-p53 disruption assays [1][2].

MDM2 binding cross-study benchmark potency ranking

AM-7209 vs AMG 232: Distinct Mechanisms of Elimination as a Differentiating Feature

The original research publication explicitly notes that AM-7209 'possesses distinct mechanisms of elimination compared to 1 [AMG 232]' [1]. This represents a deliberate design optimization wherein the 4-amidobenzoic acid scaffold replacement of the carboxylic acid moiety altered the compound's metabolic fate, addressing potential pharmacokinetic limitations of the earlier piperidinone-based candidate. While specific quantitative PK parameters (clearance, half-life, oral bioavailability) for AM-7209 are not provided in the public domain with comparator values, the qualitative statement of distinct elimination mechanisms is explicitly supported by the primary literature.

pharmacokinetics metabolic stability elimination pathways

AM-7209 Optimal Application Scenarios Based on Verified Differentiation Evidence


High-Sensitivity MDM2-p53 Binding Studies Requiring Sub-Picomolar Affinity Tools

Investigators performing biophysical characterization of MDM2-p53 interactions, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays, should consider AM-7209 due to its 38 pM Kd [1]. This sub-picomolar affinity surpasses that of AMG 232 (45 pM) [1][2] and substantially exceeds RG7112 (11 nM) [3], enabling detection of subtle binding phenomena at lower compound concentrations and reducing interference from unbound ligand in assay systems.

Cellular Proliferation Studies in p53 Wild-Type Osteosarcoma Models

Researchers using SJSA-1 osteosarcoma cells or related p53 wild-type tumor models should select AM-7209 based on its 1.6 nM EdU IC50 in this line [1]. This represents a 5.7-fold potency advantage over AMG 232 (9.1 nM) [1][2], translating to lower compound consumption per experiment and reduced vehicle-related cytotoxicity concerns. The >12,500-fold selectivity for p53 wild-type cells further ensures that observed antiproliferative effects are mechanism-based rather than artifacts of general cytotoxicity.

In Vivo Xenograft Efficacy Studies with Cost-Sensitive Compound Requirements

Investigators planning mouse xenograft studies in SJSA-1 osteosarcoma or HCT-116 colorectal carcinoma models should consider AM-7209 for its 3.5-fold lower ED50 (2.6 mg/kg QD) compared to AMG 232 (9.1 mg/kg QD) [1][2]. This potency advantage directly reduces the total compound mass required for multi-animal, multi-week efficacy studies, lowering procurement costs while maintaining robust antitumor activity. The demonstrated activity in two distinct xenograft models (osteosarcoma and colorectal) [1] also provides flexibility in experimental design across tumor types.

Mechanism-of-Action Validation via p53-Dependency Controls

Scientists requiring rigorous on-target control experiments should utilize AM-7209 based on its exceptional >12,500-fold selectivity window between p53 wild-type (IC50 = 2 nM) and p53-deficient cells . This extreme differential, substantially exceeding that of first-generation inhibitors such as RG7112 (~25-fold) [4], allows AM-7209 to serve as both a potent tool compound and its own built-in negative control: p53-deficient cells show minimal growth inhibition at concentrations far exceeding the wild-type IC50, confirming p53-dependence of observed phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM-7209

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.